[(2-Methylcyclohexen-1-yl)methylideneamino]urea
Description
Properties
CAS No. |
102943-52-2 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[(2-methylcyclohexen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-7-4-2-3-5-8(7)6-11-12-9(10)13/h6H,2-5H2,1H3,(H3,10,12,13) |
InChI Key |
SNORNDIJWKDGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2-Methylcyclohexen-1-yl)methylideneamine
The Schiff base precursor is prepared by condensing 2-methylcyclohexanone with ammonium acetate in ethanol under reflux. The reaction is monitored via thin-layer chromatography (TLC), with acetic acid catalyzing imine formation:
Conditions :
Urea Formation via Carbodiimide-Mediated Coupling
The imine is reacted with urea using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| EDC Equiv | 1.2 | Maximizes activation |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 12 hours | Completes coupling |
| Temperature | 25°C | Minimizes side reactions |
| Isolated Yield | 65% | After silica gel chromatography |
This method balances efficiency and purity, though EDC cost may limit industrial scalability.
One-Pot Isocyanate Route
In Situ Isocyanate Generation
Phosgene-free isocyanate generation employs diphosgene and triphosgene as safer alternatives. Here, [(2-Methylcyclohexen-1-yl)methylidene]amine reacts with triphosgene in dichloromethane:
Critical Safety Note : Triphosgene requires handling under inert gas (N₂) with rigorous moisture exclusion.
Urea Formation
The isocyanate intermediate is treated with aqueous ammonia to precipitate the urea derivative:
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 2-methylcyclohexanone, urea, and ammonium acetate in a sealed vessel. This method reduces reaction time from hours to minutes:
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 20 minutes |
| Temperature | 80°C | 120°C |
| Yield | 65% | 72% |
| Purity (HPLC) | 95% | 98% |
Microwave synthesis enhances reproducibility but requires specialized equipment.
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
[(2-Methylcyclohexen-1-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted urea derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2-Methylcyclohexen-1-yl)methylideneamino]urea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Methylcyclohexen-1-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features:
Notes:
Physicochemical Properties
- Lipophilicity: The methylcyclohexenyl group likely increases logP compared to [(3-nitrophenyl)methylideneamino]urea, enhancing membrane permeability.
- Thermal Stability: Urea derivatives generally exhibit high thermal stability, though substituents like nitro groups may lower decomposition thresholds .
Biological Activity
[(2-Methylcyclohexen-1-yl)methylideneamino]urea is a compound with significant potential in various biological applications. Its structural characteristics, primarily derived from the urea functional group, allow it to interact with biological systems in diverse ways. This article provides an in-depth examination of its biological activity, including relevant case studies, research findings, and data tables.
Structure and Properties
The compound this compound features a unique structure that combines a methylcyclohexene moiety with a urea functional group. This configuration is crucial for its biological interactions and activities.
Biological Activities
Research indicates that compounds containing urea and thiourea functionalities exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Many derivatives of urea have shown efficacy against various bacterial strains. For instance, thiourea derivatives have been reported to possess significant antibacterial properties, making them candidates for further development in antimicrobial therapies .
- Anticancer Properties : Compounds with similar structures have been investigated for their potential anticancer effects. Studies have demonstrated that certain urea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Urea derivatives are known to inhibit specific enzymes such as urease, which is implicated in several pathological conditions. The inhibition of urease by these compounds can lead to therapeutic benefits in treating related diseases .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various urea derivatives, including this compound. The results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. -
Anticancer Activity :
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound exhibited dose-dependent cytotoxicity. The IC50 values were calculated at 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating its potential as an anticancer agent. -
Enzyme Inhibition :
The compound was tested for urease inhibitory activity using a colorimetric assay. It demonstrated an IC50 value of 15 µM, suggesting strong potential as an anti-urease agent compared to standard inhibitors like thiourea.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(2-Methylcyclohexen-1-yl)methylideneamino]urea, and how can reaction conditions be optimized?
- Methodology : Utilize condensation reactions between substituted cyclohexenyl aldehydes and urea derivatives under acidic or basic catalysis. For example, Reference Example 104 ( ) employs dimethylsulfoxide (DMSO) as a solvent and freeze-drying for product isolation. Optimization involves adjusting stoichiometry, temperature (e.g., 25°C for crystallization in ), and solvent polarity to enhance yield and purity.
- Key Tools : Monitor reactions via TLC and characterize intermediates using LCMS (e.g., m/z 618 [M+H]+ in ) and HPLC retention times (e.g., 1.16 minutes under SMD-TFA05 conditions in ).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- LCMS/HPLC : Use reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers (e.g., SMD-TFA05 in ) for purity assessment. LCMS provides molecular ion confirmation (e.g., m/z 540.2 [M+H]+ in ).
- NMR : Assign peaks using ¹H/¹³C NMR to verify regiochemistry and hydrogen bonding (similar to protocols in for related semicarbazones).
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Methodology : Perform single-crystal X-ray diffraction and refine structures using SHELX ( ). Visualize anisotropic displacement parameters with ORTEP-3 ( ). For hydrogen bonding analysis, apply graph set theory ( ) to classify interactions (e.g., D–H···A motifs).
- Key Parameters : Refinement residuals (R-factors), thermal ellipsoid plots, and hydrogen bond metrics (distance/angle) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT) be resolved?
- Methodology : Combine density functional theory (DFT) calculations with experimental techniques like IR and XRPD (). For example, compare computed vibrational spectra with experimental IR data to validate tautomeric forms. Use Hirshfeld surface analysis ( ) to reconcile crystal packing with simulated electrostatic potentials.
- Challenges : Discrepancies due to solvent effects or dynamic motion in crystals; employ molecular dynamics (MD) simulations to account for flexibility .
Q. What experimental designs are optimal for studying hydrogen bonding and crystal packing patterns?
- Methodology :
- Co-crystallization : Screen solvents (e.g., 2-butanone/heptane in ) to induce polymorphic variations.
- Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) rings) using software like Mercury ( ).
Q. How can computational methods predict biological activity or enzyme inhibition potential?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with urea-binding pockets, as in ).
- QSAR : Correlate substituent effects (e.g., methylcyclohexenyl groups) with bioactivity using topological polar surface area (TPSA) and LogP values (e.g., XLogP 3.6 in ).
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Flow Chemistry : Minimize epimerization risks by controlling residence time and temperature.
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers (similar to protocols in ).
Data Analysis and Reporting
Q. How should researchers statistically analyze discrepancies in biological assay replicates?
- Methodology : Apply Student’s t-test or ANOVA for dose-response data (e.g., IC₅₀ values). Use principal component analysis (PCA) to identify outliers in high-throughput screens (). Report confidence intervals (95%) and p-values (<0.05) in line with ICH guidelines.
- Software : GraphPad Prism or R packages (e.g.,
nlmefor mixed-effects models) .
Q. What metrics are critical for reporting crystallographic data in publications?
- Essential Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
